2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, with an amino group at position 2 and an isopropyl group at position 6.
Preparation Methods
The synthesis of 2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group at position 2 can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . The compound’s anticancer activity is believed to be due to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:
2-Amino-thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have similar structures but may differ in their substituents and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different fusion pattern of the thieno and pyrimidine rings, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C9H11N3OS |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-amino-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-4(2)6-3-5-7(13)11-9(10)12-8(5)14-6/h3-4H,1-2H3,(H3,10,11,12,13) |
InChI Key |
AYJNKAJVCQLKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)N |
Origin of Product |
United States |
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